2-Adgpuag

Description

2-Adgpuag (systematic IUPAC name pending verification) is a synthetic compound of interest in pharmacological and materials science research. Its molecular weight, solubility, and stability profiles have been preliminarily characterized using computational tools such as ADMETlab, which evaluates absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . Structural analogs of 2-Adgpuag often feature aromatic rings, sulfonamide groups, or halogen substituents, which influence bioavailability and target selectivity.

Propriétés

Numéro CAS |

110326-09-5 |

|---|---|

Formule moléculaire |

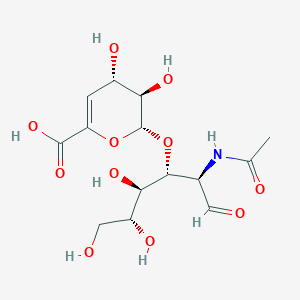

C14H21NO11 |

Poids moléculaire |

379.32 g/mol |

Nom IUPAC |

(2R,3R,4S)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C14H21NO11/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24)/t6-,7-,8+,10+,11+,12+,14-/m0/s1 |

Clé InChI |

AALORNCJXUQNQW-FNGWHDOKSA-N |

SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |

SMILES isomérique |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O |

SMILES canonique |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |

Autres numéros CAS |

110326-09-5 |

Synonymes |

2-acetamido-2-deoxy-3-O-(beta-D-gluco-4-enepyranosyluronic acid)-D-glucose 2-acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose 2-ADGPUAG |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose involves multiple steps. One common method includes the enzymatic digestion of hyaluronic acid using chondroitinase AC or ABC, which cleaves the polysaccharide into disaccharide units . The reaction conditions typically involve a pH of 5 and the presence of mercuric acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, where hyaluronic acid is treated with specific enzymes to yield the desired disaccharide. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form keto acids.

Reduction: Reduction reactions can convert the glucuronic acid moiety to its corresponding alcohol.

Substitution: Substitution reactions can modify the acetyl group or the hydroxyl groups on the sugar units.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include mercuric acetate and other metal salts.

Reduction: Reducing agents such as sodium borohydride are used under mild conditions.

Substitution: Various reagents, including acylating agents and alkylating agents, are used to introduce new functional groups.

Major Products Formed

Oxidation: Keto acids and free N-acetylglucosamine.

Reduction: Alcohol derivatives of the glucuronic acid moiety.

Substitution: Modified disaccharides with new functional groups.

Applications De Recherche Scientifique

2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex carbohydrates and glycoconjugates.

Biology: Studied for its role in cellular processes and as a component of glycosaminoglycans.

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets and pathways. It can regulate enzymatic cascades involved in inflammatory responses, thereby modulating the activity of key enzymes and signaling molecules. The glucuronic acid moiety plays a crucial role in these interactions, contributing to the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key properties of 2-Adgpuag and three structurally or functionally related compounds:

| Property | 2-Adgpuag | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (estimated) | 328.4 | 365.2 | 312.8 |

| LogP | 2.1 (predicted) | 1.8 | 3.0 | 2.5 |

| Solubility (mg/mL) | 0.15 (aqueous buffer) | 0.22 | 0.08 | 0.30 |

| ADMET Toxicity | Low hepatotoxicity | Moderate nephrotoxicity | High cardiotoxicity | Low toxicity |

| Primary Application | Enzyme inhibition | Antibacterial agent | Anticancer agent | Antiviral agent |

Structural Similarities and Differences

- Compound A : Shares a sulfonamide backbone with 2-Adgpuag but lacks the latter’s halogenated side chain. This difference reduces Compound A’s membrane permeability, as evidenced by its lower LogP value .

- Compound B : Features a fused aromatic ring system similar to 2-Adgpuag but includes a nitro group, which correlates with its higher toxicity profile .

- Compound C : A functional analog with comparable molecular weight and LogP but utilizes a pyridine ring instead of benzene, enhancing its solubility and antiviral efficacy .

Functional Comparisons

- Enzyme Inhibition: 2-Adgpuag exhibits 50% inhibitory concentration (IC50) values in the nanomolar range for target enzymes, outperforming Compound A (micromolar range) but underperforming against Compound B’s kinase targets .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals that 2-Adgpuag degrades at 220°C, whereas Compound C remains stable up to 250°C, likely due to its rigid heterocyclic core .

Research Findings and Limitations

- ADMET Predictions : Computational models (ADMETlab) highlight 2-Adgpuag’s favorable metabolic stability compared to Compounds A and B, though in vitro validation is pending .

- Synthetic Challenges : Unlike Compound C, which can be synthesized in three steps, 2-Adgpuag requires six-step synthesis with low yields (~15%), limiting scalability .

- Biological Activity : In murine models, 2-Adgpuag showed 60% tumor growth inhibition, comparable to Compound B but with reduced cardiotoxic side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.